

# Early Clinical Trial Results of EC1169: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical trial data for **EC1169**, a prostate-specific membrane antigen (PSMA)-targeted small-molecule drug conjugate. The information is compiled from abstracts presented at major scientific conferences and publicly available clinical trial information.

### Core Concept: EC1169 Mechanism of Action

**EC1169** is a novel therapeutic agent designed to specifically target and eliminate cancer cells that overexpress PSMA, a protein commonly found in abundance on the surface of prostate cancer cells.[1] The drug consists of a PSMA-targeting ligand attached to the potent microtubule inhibitor, tubulysin B hydrazide, via a cleavable linker.[1]

Once administered, **EC1169** binds to PSMA on the cancer cell surface, leading to the internalization of the drug-receptor complex.[1] Inside the cell, the linker is cleaved, releasing tubulysin B. This potent cytotoxic agent then disrupts the polymerization of tubulin, a critical component of microtubules.[1] The inhibition of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) of the cancer cell. [1]

### Phase 1 Clinical Trial (NCT02202447)



A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and preliminary efficacy of **EC1169** in patients with metastatic castration-resistant prostate cancer (mCRPC).[2] [3][4] The study also explored the utility of a companion imaging agent, 99mTc-EC0652, to identify patients with PSMA-positive tumors.[2]

#### **Data Presentation**

The following tables summarize the quantitative data gathered from the early results of the Phase 1 trial.

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic                              | Value                                                          | Reference |
|---------------------------------------------|----------------------------------------------------------------|-----------|
| Number of Patients (evaluable for toxicity) | 21 (initial cohort)                                            | [3]       |
| Number of Patients (treated at RP2D)        | 20                                                             | [2]       |
| Number of Patients (later cohort)           | 34                                                             | [4]       |
| Median Age (initial cohort)                 | 69.0 years (range: 53-82)                                      | [3]       |
| Median Age (RP2D cohort)                    | 69 years (range: 59-82)                                        | [2]       |
| Median Age (later cohort)                   | 70 years (range: 49-84)                                        | [4]       |
| Patient Population                          | Metastatic Castration-<br>Resistant Prostate Cancer<br>(mCRPC) | [2][3][4] |
| Prior Treatments (Part A)                   | Progressed on abiraterone or enzalutamide, and taxane-treated  | [2]       |
| Cohorts (Part B)                            | Taxane-naïve and Taxane-<br>exposed                            | [2][4]    |

Table 2: Dosing and Administration



| Parameter                       | Description                                                                       | Reference |
|---------------------------------|-----------------------------------------------------------------------------------|-----------|
| Drug                            | EC1169                                                                            | [2][3][4] |
| Administration                  | Intravenous (IV) bolus                                                            | [2][4]    |
| Dosing Schedule (Initial)       | - Days 1, 3, 5, 8, 10, 12 (TIW)<br>every 21 days- Days 1, 8 (QW)<br>every 21 days | [1]       |
| Dosing Schedule (Expansion)     | Days 1, 8 every 21 days                                                           | [2][4]    |
| Recommended Phase 2 Dose (RP2D) | 6.5 mg/m²                                                                         | [2][4]    |

Table 3: Safety and Tolerability (at RP2D)

| Adverse Event (AE) Profile      | Finding                                                      | Reference |
|---------------------------------|--------------------------------------------------------------|-----------|
| Treatment-Related AEs           | 50% of patients reported at least one                        | [2]       |
| AE Severity                     | Most were Grade 1 and 2                                      | [2]       |
| Grade 3 AEs                     | Thrombocytopenia, fatigue, and constipation (1 patient each) | [2]       |
| Grade 4 AEs                     | None reported                                                | [2]       |
| Dose-Limiting Toxicities (DLTs) | None occurred                                                | [2]       |
| Dose Reductions                 | Not required                                                 | [2]       |

Table 4: Preliminary Efficacy Results



| Efficacy Measure            | Finding                                                                                                             | Reference |
|-----------------------------|---------------------------------------------------------------------------------------------------------------------|-----------|
| Partial Response (RECIST)   | 1 of 2 evaluable taxane-<br>exposed patients with soft<br>tissue disease (50%,<br>unconfirmed)                      | [2]       |
| Stable Disease              | - 3 patients for more than 4<br>cycles (initial report)- 6 of 12<br>evaluable taxane-exposed<br>patients at 9 weeks | [3][4]    |
| PSA Response (≥50% decline) | Not observed in the initial report                                                                                  | [3]       |
| Tumor Localization          | Imaging with 99mTc-EC0652<br>showed excellent disease<br>localization                                               | [2][4]    |

# **Experimental Protocols**Study Design

The Phase 1 trial (NCT02202447) was a two-part, open-label, dose-escalation and cohort expansion study.[2]

- Part A (Dose Escalation): This part aimed to determine the maximum tolerated dose (MTD)
  and the recommended Phase 2 dose (RP2D) of EC1169.[2] Patients with mCRPC who had
  progressed after treatment with abiraterone or enzalutamide and a taxane-based
  chemotherapy were eligible.[2]
- Part B (Cohort Expansion): This part further evaluated the safety and preliminary efficacy of EC1169 at the RP2D in two cohorts of patients with mCRPC: taxane-naïve and taxaneexposed.[2]

### **Key Methodologies**

 Patient Selection: Patients were required to have histologically confirmed mCRPC with evidence of disease progression.[1] All patients underwent a 99mTc-EC0652 SPECT scan



prior to treatment to confirm PSMA expression in their tumors.[2][4]

- Treatment Administration: EC1169 was administered as an intravenous bolus.[2] In the dose-escalation phase, two schedules were initially explored: three times a week for two weeks followed by one week off (TIW), and once a week for two weeks followed by one week off (QW) in a 21-day cycle.[1] The QW schedule on days 1 and 8 of a 21-day cycle was selected for the expansion phase.[2][4]
- Endpoints: The primary endpoints were safety and tolerability, and the determination of the MTD and RP2D.[1] Secondary endpoints included radiographic progression-free survival (rPFS), overall survival (OS), and PSA response.[2][4]

# Mandatory Visualizations Signaling Pathway of EC1169



Click to download full resolution via product page

Caption: Mechanism of action of **EC1169** from PSMA binding to apoptosis.

### **Experimental Workflow of the EC1169 Phase 1 Trial**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. urotoday.com [urotoday.com]
- To cite this document: BenchChem. [Early Clinical Trial Results of EC1169: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376209#early-clinical-trial-results-for-ec1169]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com